2-(Quinoxalin-2-ylamino)cyclohexan-1-ol
Description
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is a heterocyclic compound featuring a cyclohexanol backbone substituted at the 2-position with a quinoxalin-2-ylamino group. Quinoxaline derivatives are notable for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient aromatic system, which facilitates interactions with biological targets and participation in cycloaddition reactions .
Properties
IUPAC Name |
2-(quinoxalin-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13-8-4-3-7-12(13)17-14-9-15-10-5-1-2-6-11(10)16-14/h1-2,5-6,9,12-13,18H,3-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXLCUKUDMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC3=CC=CC=C3N=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-[(Dimethylamino)methyl]cyclohexan-1-ol (CAS 17589-70-7)
This compound shares the cyclohexanol core with 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol but differs in its substituent: a dimethylaminomethyl group replaces the quinoxaline-2-ylamino moiety. Key comparative data are summarized below:
| Property | This compound | 2-[(Dimethylamino)methyl]cyclohexan-1-ol |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₃O (estimated) | C₉H₁₉NO |
| Molecular Weight | ~254.3 (estimated) | 157.26 |
| Physical State | Likely solid (quinoxaline analogs) | Liquid |
| CAS Number | Not reported | 17589-70-7 |
| Key Functional Groups | Quinoxaline, secondary amine, hydroxyl | Tertiary amine, hydroxyl |
| Storage Conditions | Likely refrigerated (quinoxaline stability) | Room temperature |
Key Differences :
- Electronic Properties: The quinoxaline group introduces strong electron-withdrawing character, enhancing hydrogen-bonding and π-π stacking capabilities compared to the electron-donating dimethylamino group .
- Reactivity: Quinoxaline derivatives undergo cycloaddition and nucleophilic substitution reactions (e.g., with thiourea to form sulfur-containing heterocycles) , whereas dimethylamino analogs are more prone to alkylation or protonation at the nitrogen center .
Comparison with Other Quinoxaline Derivatives
2-Hydroxy-3-(2-phenyl-1,2,3-triazol-4-yl)quinoxaline
This compound, synthesized via lead tetraacetate-mediated cyclization of hydrazones , shares the quinoxaline core but lacks the cyclohexanol moiety. In contrast, this compound’s cyclohexanol group may improve membrane permeability due to its amphiphilic nature.
Quinoxaline-2-carboxaldehyde Derivatives
Reactions of quinoxaline-2-carboxaldehyde with diazomethane yield addition products with extended conjugation . These derivatives prioritize electronic delocalization over the steric effects seen in cyclohexanol-substituted analogs, making them more suitable for optoelectronic applications.
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